2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide
Overview
Description
“2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide” is a chemical compound with the CAS Number: 1218594-32-1. It has a molecular weight of 271.34 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-({[4-(aminomethyl)benzyl]sulfonyl}amino)propanamide. The InChI code is 1S/C11H17N3O3S/c1-8(11(13)15)14-18(16,17)7-10-4-2-9(6-12)3-5-10/h2-5,8,14H,6-7,12H2,1H3,(H2,13,15) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Antitumor Activity and Pharmacological Properties
- 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide derivatives have been studied for their antitumor properties. A study reported that a methanesulfonamide derivative demonstrated significant antitumor activity against various animal tumor systems, warranting further exploration of its applications in cancer treatment due to its reproducible toxicity and potential antitumor activity (D. V. Von Hoff et al., 1978).
Blood-Brain Barrier Penetration and CNS Implications
- Research indicates that certain methanesulfonamide derivatives show promise in penetrating the blood-brain barrier. One study found that 4'-(9-Acridinylamino)-methanesulfon-m-anisidide (AMSA) concentrations in the tumor were significantly higher than in plasma, although it was not detected in the CSF. This suggests potential for treating specific types of CNS-affected conditions, albeit with limitations for conditions involving the meningeal metastasis (Z. Guo et al., 1983).
Neurological and Other Systemic Effects
- Methanesulfonamide derivatives have been linked to various systemic effects in cases of overexposure or misuse. One report detailed a case where ethyl methanesulfonate exposure led to severe neurological, hematological, and renal complications. However, appropriate treatments were able to counteract these effects, highlighting the need for caution and further understanding of the systemic impacts of these compounds (H. Yamazaki et al., 2015).
Metabolic and Enzymatic Interactions
- The metabolic and enzymatic pathways involved with methanesulfonamide derivatives are complex and varied. One study investigating the metabolism of sulfur and methyl groups in a patient with hepatic methionine adenosyltransferase (MAT) deficiency revealed intricate interactions and highlighted the role of SAM in regulating homocysteine metabolism, indicating the potential impact of these derivatives on metabolic pathways (W. Gahl et al., 1988).
Therapeutic Potential and Safety Profile
- Methanesulfonamide and its derivatives continue to be evaluated for their therapeutic potential in various conditions, with studies focusing on their safety and efficacy. For instance, methanesulfonamide derivatives were evaluated in a palliative treatment study for senile dementia, showing promising results in terms of safety and cognitive performance improvement. This suggests the potential of these compounds in the development of treatments for a range of conditions, pending further trials and evaluations (D. Moss et al., 1999).
Properties
IUPAC Name |
2-[[4-(aminomethyl)phenyl]methylsulfonylamino]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-8(11(13)15)14-18(16,17)7-10-4-2-9(6-12)3-5-10/h2-5,8,14H,6-7,12H2,1H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYNINLADZDCFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NS(=O)(=O)CC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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